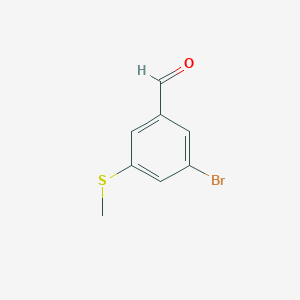

3-Bromo-5-(methylthio)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

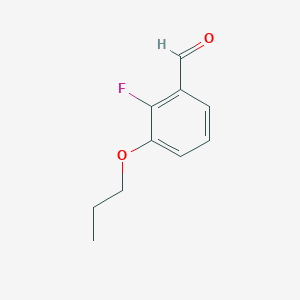

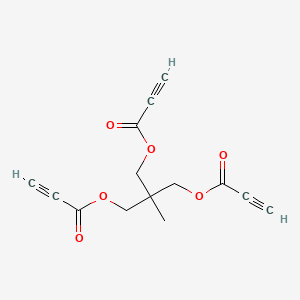

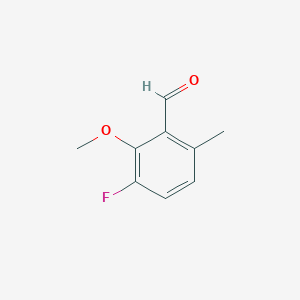

3-Bromo-5-(methylthio)benzaldehyde is a chemical compound with the CAS Number: 1289063-08-6 . It has a molecular weight of 231.11 . The IUPAC name for this compound is 3-bromo-5-(methylthio)benzaldehyde . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-(methylthio)benzaldehyde is1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Bromo-5-(methylthio)benzaldehyde has a molecular weight of 231.11 . It is a liquid in its physical form . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other resources dedicated to chemical properties.Applications De Recherche Scientifique

Building Block in Organic Synthesis

“3-Bromo-5-(methylthio)benzaldehyde” is a crucial building block in the synthesis of various organic compounds . Its unique structure and reactivity allow for the development of a wide range of chemical structures.

Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds . Its unique structure and reactivity allow for the development of targeted therapies addressing a spectrum of health conditions .

Synthesis of Substituted Benzaldehydes

It can be used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Radiolabeled Compound Synthesis

The compound can be used in the effective synthesis of a 11C radiolabeled aldehyde . This application is particularly useful in the field of nuclear medicine for the production of radiopharmaceuticals .

Transition Metal Catalyzed Cross-Coupling

The compound can be used in transition metal catalyzed cross-coupling methods . These methods are highly versatile and can be used for the derivatization of a wide range of compounds .

Synthesis of Functionalized Molecules

“3-Bromo-5-(methylthio)benzaldehyde” can be used in the synthesis of small, highly functionalized molecules . These molecules form the basis of many areas of chemistry, ranging from drug design to (hetero)cyclic materials for photovoltaics and ligands for catalytic applications .

Safety and Hazards

The safety information for 3-Bromo-5-(methylthio)benzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using it only in well-ventilated areas . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

Propriétés

IUPAC Name |

3-bromo-5-methylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVRLBVSJNZLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(methylthio)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)